molecular formula C5H6N2O3 B2803054 (3-hydroxy-1H-pyrazol-4-yl)acetic acid CAS No. 876716-99-3

(3-hydroxy-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2803054
CAS No.: 876716-99-3
M. Wt: 142.114
InChI Key: RUFCCZLIZRQRAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxy-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of (3-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activities and receptor interactions, leading to its observed biological effects .

Comparison with Similar Compounds

  • (3-Hydroxy-1H-pyrazol-5-yl)acetic acid
  • (3-Hydroxy-1H-pyrazol-4-yl)propionic acid
  • (3-Hydroxy-1H-pyrazol-4-yl)butyric acid

Comparison: Compared to its analogs, (3-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the acetic acid moiety enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCCZLIZRQRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-99-3
Record name 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
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